molecular formula C13H6N2O6 B2897196 3,8-dinitro-6H-benzo[c]chromen-6-one CAS No. 63636-78-2

3,8-dinitro-6H-benzo[c]chromen-6-one

Cat. No.: B2897196
CAS No.: 63636-78-2
M. Wt: 286.199
InChI Key: LBZIRHVCRVHSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dinitro-6H-benzo[c]chromen-6-one is a synthetic derivative based on the 6H-benzo[c]chromen-6-one (dibenzo[b,d]pyran-6-one) scaffold, a structure of high interest in medicinal chemistry and chemical biology research. This compound is presented as a key chemical intermediate for researchers exploring structure-activity relationships (SAR) in the development of novel bioactive molecules. The core benzo[c]chromen-6-one structure is established as a privileged framework in drug discovery. Literature indicates that derivatives of this scaffold exhibit a range of biological activities, serving as potent and selective agonists for estrogen receptor beta (ERβ) and as potential inhibitors of phosphodiesterase 2 (PDE2), a target for central nervous system disorders . Furthermore, the structural motif is found in natural metabolite analogs like urolithins, which are known for their neuroprotective properties and ability to function as fluorescent chemosensors for metal ions such as Iron(III) . The nitro functional groups at the 3 and 8 positions make this compound a versatile synthetic building block, enabling further chemical transformations, notably reduction to corresponding amino derivatives, which are common precursors for a wide array of functionalized molecules. Research Applications: • Medicinal Chemistry: Serves as a critical intermediate for the synthesis of more complex molecules for biological screening. • SAR Studies: Useful for investigating the effect of nitro substituents on biological activity and molecular recognition. • Chemical Biology: The electron-deficient nitro groups can be utilized in the development of molecular probes and sensors. Handling and Safety: As a nitro-aromatic compound, appropriate safety precautions must be taken. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. The specific CAS number for this compound is pending confirmation.

Properties

IUPAC Name

3,8-dinitrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6N2O6/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)21-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZIRHVCRVHSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-benzo[c]chromen-6-one involves a multi-step process. One common method includes the use of biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile. The reaction is carried out at 50°C for 27 hours, followed by extraction and purification steps to yield the desired product .

Industrial Production Methods

Industrial production methods for 3,8-dinitro-6H-benzo[c]chromen-6-one are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,8-Dinitro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield 3,8-diamino-6H-benzo[c]chromen-6-one .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound Substituents Key Functional Groups Biological Relevance
3,8-Dinitro-6H-benzo[c]chromen-6-one 3-NO₂, 8-NO₂ Nitro Limited direct data; inferred applications in explosives or antimicrobial agents.
Urolithin B 3-OH, 8-OH Hydroxyl Natural metabolite; iron(III) fluorescence sensor (IC50 for Fe³⁺: ~5 µM) .
THU-OH 3-OH, saturated ring Hydroxyl, tetrahydro Improved membrane permeability; selective Fe³⁺ sensor with low cytotoxicity .
Alkoxylated derivatives (e.g., 1f) 3-OCH₃, 8-OCH₃ Methoxy PDE2 inhibition (IC50: 3.67 µM) .
ERβ agonists 3-OH, 8-OH Hydroxyl Selective estrogen receptor beta agonists (ERβ potency: <10 nM) .

Key Observations :

  • Nitro vs. This may limit interactions with biological targets like enzymes or receptors .
  • Tetrahydro Modification : Saturation of the chromene ring (as in THU-OH) enhances lipophilicity and membrane permeability, critical for cellular uptake .

Challenges :

  • Nitro-substituted derivatives may face stability issues during synthesis due to the explosive nature of nitro compounds.
  • Hydroxyl and methoxy derivatives benefit from well-optimized protocols (e.g., Suzuki coupling, etherification) .
Enzyme Inhibition
  • PDE2 Inhibition : Alkoxylated derivatives (e.g., 1f) show potent PDE2 inhibition (IC50: 3.67 µM), surpassing lead compounds like urolithins (IC50 >100 µM) . Nitro groups may hinder binding due to steric/electronic effects.
  • Cholinesterase Inhibition : 6H-Benzo[c]chromen-6-one derivatives with piperazine linkers exhibit acetylcholinesterase inhibition comparable to rivastigmine . Nitro derivatives are untested here but may lack the basicity required for enzyme interaction.
Metal Sensing
  • Hydroxyl derivatives (e.g., Urolithin B, THU-OH) act as "on-off" fluorescent sensors for Fe³⁺, with applications in cellular imaging . Nitro groups are unlikely to participate in metal coordination, limiting this utility.
Cytotoxicity
  • THU-OH shows low cytotoxicity in neuroblastoma/glioblastoma cells (IC50 >100 µM) . Nitro groups, often associated with genotoxicity, may increase cytotoxicity .

Physicochemical Properties

Property 3,8-Dinitro Derivative Hydroxyl Derivatives (e.g., Urolithin B) Methoxy Derivatives (e.g., 1f)
Solubility Low (lipophilic) Moderate (polar hydroxyl groups) Low to moderate
LogP High (~3.5 estimated) ~2.0–2.5 ~2.8–3.2
UV-Vis Absorption Strong λmax ~350 nm λmax ~300–320 nm (fluorescence) Similar to hydroxyl derivatives

Biological Activity

3,8-Dinitro-6H-benzo[c]chromen-6-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

3,8-Dinitro-6H-benzo[c]chromen-6-one is characterized by its unique chromene structure with nitro substituents at the 3 and 8 positions. The synthesis of this compound typically involves multi-step organic reactions, including nitration and cyclization processes. The synthesis pathways can vary, but they often start from commercially available precursors, leading to the formation of the benzo[c]chromene framework followed by the introduction of nitro groups.

Antimicrobial Properties

Research indicates that 3,8-dinitro-6H-benzo[c]chromen-6-one exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens typically range from 64 to 512 µg/mL, indicating moderate to strong antibacterial effects.

Antiproliferative Effects

This compound has also been evaluated for its antiproliferative properties against several cancer cell lines. In studies involving human breast adenocarcinoma (MCF-7) and leukemia (HL-60) cells, it demonstrated cytotoxic effects with IC50 values suggesting effective inhibition of cell proliferation. Molecular docking studies further support its potential as an anticancer agent by indicating favorable binding interactions with key protein targets involved in cancer progression.

The biological activity of 3,8-dinitro-6H-benzo[c]chromen-6-one is believed to arise from several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cell signaling pathways and lipid biosynthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
  • Interaction with Receptors : Some studies suggest that derivatives of this compound can act as selective agonists for estrogen receptors, particularly ERβ, which may contribute to their anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activities of 3,8-dinitro-6H-benzo[c]chromen-6-one:

  • Study on Antimicrobial Activity : A recent study reported that derivatives of this compound exhibited strong antibacterial properties against E. coli and S. aureus, with structure-activity relationship analyses indicating that modifications at specific positions could enhance efficacy.
  • Anticancer Activity Assessment : In vitro assays demonstrated that this compound significantly reduced cell viability in MCF-7 cells through mechanisms involving apoptosis induction.
  • Estrogen Receptor Modulation : Research has indicated that certain analogs can selectively activate ERβ with high potency (>100-fold selectivity over ERα), highlighting their potential use in hormone-related therapies .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AntimicrobialStaphylococcus aureusMIC: 64 - 512 µg/mL
AntimicrobialEscherichia coliMIC: 64 - 512 µg/mL
AntiproliferativeMCF-7 (breast cancer)IC50: Variable
AntiproliferativeHL-60 (leukemia)IC50: Variable
Estrogen Receptor AgonistERβPotency <10 nM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,8-dinitro-6H-benzo[c]chromen-6-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via electrophilic aromatic nitration of a precursor (e.g., 6H-benzo[c]chromen-6-one) using mixed acid (HNO₃/H₂SO₄). Key steps include:

  • Temperature control : Nitration at 0–5°C minimizes side reactions like oxidation or over-nitration .
  • Regioselectivity : The electron-rich aromatic system directs nitro groups to positions 3 and 7. Solvent polarity (e.g., dichloromethane vs. acetic acid) affects reaction kinetics and purity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. HRMS and ¹H/¹³C NMR validate structure .

Q. Which analytical techniques are critical for characterizing 3,8-dinitro-6H-benzo[c]chromen-6-one?

  • Key methods :

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions via coupling patterns (e.g., deshielded protons adjacent to nitro groups at δ 8.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₈N₂O₅, [M+H]+ at m/z 281.0405) .
  • X-ray crystallography : Resolves nitro group orientation and crystal packing effects, critical for structure-activity studies (if single crystals are obtainable) .

Q. How can researchers design initial biological screening assays for this compound?

  • Approach :

  • Antimicrobial activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Enzyme inhibition : Cholinesterase inhibition assays (Ellman’s method) to evaluate potential for neurodegenerative disease research, with IC₅₀ calculations .
  • Fluorescence profiling : Spectrofluorometry (excitation/emission scans) to assess nitro group effects on fluorescence quenching or enhancement compared to hydroxy/methoxy derivatives .

Advanced Research Questions

Q. How do substituent positions (3,8-dinitro) influence electronic properties and bioactivity compared to other benzo[c]chromen-6-one derivatives?

  • Analysis :

  • Electron-withdrawing effects : Nitro groups reduce electron density in the aromatic system, altering redox potential and reactivity in biological systems (e.g., increased DNA intercalation vs. methoxy derivatives) .
  • Comparative SAR studies : Replace nitro with hydroxy/methoxy groups and test activity shifts. For example:
  • Nitro derivatives show stronger cholinesterase inhibition (IC₅₀ ~10 µM) than hydroxy analogs (IC₅₀ >50 µM) due to enhanced π-π stacking with enzyme active sites .
  • Fluorescence is quenched in nitro derivatives (λₑₘ = 450 nm, intensity <20% of hydroxy analogs) due to intramolecular charge transfer .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

  • Resolution strategies :

  • Assay variability : Standardize conditions (e.g., pH, temperature, solvent/DMSO concentration) to reduce discrepancies in IC₅₀ values .
  • Metabolic stability : Nitro groups may undergo enzymatic reduction (e.g., in liver microsomes), generating active metabolites (e.g., amino derivatives) that confound results. Use LC-MS/MS to track metabolite formation .
  • Cellular uptake : LogP calculations (e.g., ~2.5 for nitro vs. ~1.8 for hydroxy derivatives) predict differential membrane permeability. Validate via Caco-2 cell permeability assays .

Q. How can computational methods optimize the design of 3,8-dinitro derivatives for targeted applications?

  • Methodology :

  • Molecular docking : Simulate interactions with acetylcholinesterase (PDB: 4EY7) to identify key binding residues (e.g., Trp286, Phe295) and guide substituent modifications .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and stability under physiological conditions .
  • QSAR models : Use datasets from analogs (e.g., IC₅₀, LogP, polar surface area) to derive predictive equations for antimicrobial or enzyme inhibition potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.